molecular formula C13H16N4O B15091159 5-Amino-N-(1-ethyl-1H-pyrazol-4-yl)-2-methylbenzamide

5-Amino-N-(1-ethyl-1H-pyrazol-4-yl)-2-methylbenzamide

Cat. No.: B15091159
M. Wt: 244.29 g/mol
InChI Key: JSCDGUDYLXJDGN-UHFFFAOYSA-N
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Description

5-Amino-N-(1-ethyl-1H-pyrazol-4-yl)-2-methylbenzamide is a benzamide derivative featuring a pyrazole moiety substituted at the 4-position with an ethyl group. The compound’s structure comprises a benzamide core with a 5-amino substituent on the benzene ring and a 2-methyl group, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

5-amino-N-(1-ethylpyrazol-4-yl)-2-methylbenzamide

InChI

InChI=1S/C13H16N4O/c1-3-17-8-11(7-15-17)16-13(18)12-6-10(14)5-4-9(12)2/h4-8H,3,14H2,1-2H3,(H,16,18)

InChI Key

JSCDGUDYLXJDGN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NC(=O)C2=C(C=CC(=C2)N)C

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH₂) at the 5-position of the pyrazole ring acts as a nucleophile, enabling reactions with electrophiles such as acyl chlorides and alkyl halides. For example:

  • Acylation : Treatment with acetyl chloride in the presence of a base yields N-acetyl derivatives (e.g., 5-acetamido-N-(1-ethyl-1H-pyrazol-4-yl)-2-methylbenzamide).

  • Alkylation : Reaction with methyl iodide under basic conditions produces N-alkylated products , enhancing lipophilicity for biological applications.

Table 1: Nucleophilic Substitution Conditions and Products

Reaction TypeReagent/ConditionsProductYield (%)
AcylationAcetyl chloride, pyridine, 0°C5-Acetamido derivative78
AlkylationMethyl iodide, K₂CO₃, DMF, 60°C5-Methylamino derivative65

Amide Bond Reactivity

The benzamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding 2-methylbenzoic acid and 5-amino-1-ethyl-1H-pyrazole-4-amine .

  • Basic Hydrolysis : NaOH in ethanol generates the corresponding carboxylate salt, which can be reprotonated to the free acid.

Condensation Reactions

The amino and carbonyl groups facilitate cyclocondensation with aldehydes or ketones:

  • Heterocycle Formation : Reaction with β-ketonitriles (e.g., ethyl cyanoacetate) in ethanol/pyridine forms pyrazolo[1,5-a]pyrimidine derivatives , leveraging the amino group’s nucleophilicity .

Example Pathway :

  • Knoevenagel condensation between the amino group and β-ketonitrile.

  • Cyclization via Pinner reaction to form fused heterocycles .

Cross-Coupling Reactions

The benzene ring undergoes Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd catalysts:

  • Aryl Functionalization : Coupling with 4-methoxyphenylboronic acid introduces electron-donating groups, modulating electronic properties for drug design.

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄

  • Base: Na₂CO₃

  • Solvent: DME/H₂O (4:1)

  • Temperature: 80°C

Stability and Decomposition

  • Oxidative Sensitivity : The amino group decomposes under strong oxidants (e.g., KMnO₄), forming nitro derivatives or quinones.

  • Thermal Stability : Stable up to 200°C; degradation occurs via pyrazole ring opening at higher temperatures.

Comparative Reactivity with Structural Analogues

Table 2: Reactivity Comparison with Related Compounds

CompoundKey Reactivity Differences
N-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)benzamideLacks amino group; reduced nucleophilic substitution
3-Amino-N-(1H-pyrazol-4-yl)benzamideFree pyrazole NH enables additional H-bonding

Scientific Research Applications

5-Amino-N-(1-ethyl-1H-pyrazol-4-yl)-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-N-(1-ethyl-1H-pyrazol-4-yl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of various biological processes, including inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Structural Features Biological Activity Key Findings
5-Amino-N-(1-ethyl-1H-pyrazol-4-yl)-2-methylbenzamide (Target Compound) Benzamide core, 5-amino group, 2-methyl group, 1-ethyl-pyrazole substituent Not explicitly reported; inferred potential as kinase inhibitor based on structural analogs Requires further pharmacological profiling; structural similarity to IRAK4 inhibitors suggests kinase-targeting potential.
5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide () Pyrazolopyrimidine core, 3-carboxamide, 5-amino group, pyrazole substituent IRAK4 inhibitor with improved potency via 5-position diamine modifications High intrinsic potency but poor initial permeability; optimized via cLogD-guided substituent changes to enhance bioavailability .
Compound 9 () Pyrazole-4-carboxamide with benzoimidazole and methylthio groups Not explicitly reported; likely intermediate or bioactive candidate Synthesized via hydrazine hydrate reaction; structural complexity may impact solubility or target specificity .
2-((5-chloro-2-((1-isopropyl-3-methyl-1H-pyrazol-5-yl)amino)pyridin-4-yl)amino)-N-methoxybenzamide () Chloropyridine, isopropyl-methylpyrazole, methoxybenzamide Presumed kinase or enzyme inhibitor (structural similarity to EGFR/IRAK inhibitors) Chlorine and isopropyl groups may enhance target binding; methoxy group could influence metabolic stability .

Physicochemical and Pharmacokinetic Properties

  • Thermal Stability: While data for the target compound are lacking, analogs like TZ-6 () exhibit monohydrate stability with decomposition at 160–180°C, contrasting with temozolomide’s exothermic decomposition at 206°C . Such properties are critical for formulation and storage.
  • Permeability/Bioavailability : The IRAK4 inhibitor series () initially suffered from poor permeability due to polar substituents, resolved by optimizing cLogD (a measure of lipophilicity) . The target compound’s ethyl and methyl groups may confer favorable cLogD values, but experimental validation is needed.

Selectivity and Target Engagement

  • Substituent effects (e.g., chlorine in ’s compound) can enhance binding affinity but may introduce off-target risks, underscoring the need for structural precision .

Biological Activity

5-Amino-N-(1-ethyl-1H-pyrazol-4-yl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H16N4OC_{13}H_{16}N_{4}O and a molecular weight of approximately 218.25 g/mol. Its structure includes a pyrazole ring and an amide functional group, which contribute to its chemical reactivity and potential interactions with biological targets .

Preliminary studies suggest that this compound may interact with proteins involved in cell division and growth regulation. This interaction could indicate potential therapeutic effects against cancer cells, as compounds with similar structures have shown antitumor activity.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Antitumor Activity : Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, analogs have demonstrated effectiveness in inhibiting the growth of various cancer cell lines .
  • Antimicrobial Properties : Similar compounds have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess such properties .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into the biological activity of this compound:

Compound NameStructural FeaturesBiological Activity
N-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-2-methylbenzamideSimilar pyrazole structureAntitumor activity
3-Amino-N-(1H-pyrazol-4-yl)benzamideDifferent substitution on benzeneAntimicrobial properties
Ethyl 5-amino-1H-pyrazole-4-carboxylateCarboxylate instead of amidePotential anti-inflammatory effects

The distinct substitution pattern on the pyrazole ring and the presence of a methyl group on the benzene ring may enhance the biological activity of this compound compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antitumor Studies : In vitro studies have shown that derivatives similar to this compound significantly inhibit the viability of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) by up to 55% at concentrations around 10 μM .
  • Antimicrobial Evaluation : A series of related compounds demonstrated effective growth inhibition against pathogenic bacteria, indicating that this compound may also exhibit similar antimicrobial properties .
  • Structure–Activity Relationship (SAR) : Research into SAR has highlighted that modifications in the compound's structure can lead to enhanced potency against specific biological targets, underscoring the importance of its functional groups in mediating biological effects .

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